molecular formula C24H18F3NO5 B2491714 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid CAS No. 1692823-37-2

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid

Cat. No.: B2491714
CAS No.: 1692823-37-2
M. Wt: 457.405
InChI Key: PRXOWODXWIBSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 2-(trifluoromethoxy)phenyl substituent. Its molecular formula is C₂₄H₁₈F₃NO₅, and it has a molecular weight of 457.41 g/mol (CAS No. EN300-81369) . The Fmoc group serves as a protective moiety in peptide synthesis, while the trifluoromethoxy (OCF₃) group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO5/c25-24(26,27)33-20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXOWODXWIBSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid, often referred to as Fmoc-TFPA, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a fluorene moiety, which enhances lipophilicity, and a trifluoromethoxy group that may influence its interaction with biological targets.

Basic Information

PropertyValue
Chemical Formula C21H20F3NO4
Molecular Weight 393.39 g/mol
CAS Number 218926-46-6
PubChem ID 15485625

Structural Characteristics

The compound's structure includes:

  • A fluorene group that contributes to its hydrophobic characteristics.
  • An amino acid backbone which is crucial for biological activity.
  • A trifluoromethoxy group that may enhance metabolic stability and receptor interactions.

Fmoc-TFPA exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways associated with inflammation and cancer progression.
  • Cell Cycle Regulation : Preliminary studies suggest that it may affect cell cycle dynamics, promoting apoptosis in certain cancer cell lines.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells through apoptosis induction. Fmoc-TFPA's structural analogs showed IC50 values in the micromolar range against various cancer cell lines, indicating potential anti-cancer properties .
  • Anti-Inflammatory Effects : Research has indicated that fluorene-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Fmoc-TFPA may exhibit similar effects, warranting further investigation into its therapeutic potential in inflammatory diseases .
  • Metabolic Pathway Interference : The compound's ability to interfere with metabolic pathways has been observed in vitro, suggesting it could serve as a lead compound for developing drugs targeting metabolic disorders .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acidContains dioxole group; lipophilicAnti-inflammatory, anticancer
N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-methylalanineAmino acid derivative; enhances bioactivityInfluences secretion of anabolic hormones
4-Trifluoromethyl phenyl acetic acidSimple structure; less complex interactionsModerate anti-inflammatory properties

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural components that influence its interaction with biological systems.

Enzyme Inhibition

One of the notable applications of this compound is its potential as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition could have implications for treating autoimmune diseases, as evidenced by a study that showed significant inhibition at low concentrations (10 µM) .

Antimicrobial Properties

The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its interaction with lipid membranes and modulate cellular signaling pathways. Preliminary studies suggest that similar compounds exhibit antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL . This property suggests potential applications in developing new antimicrobial agents.

Modulation of Cell Signaling

The compound may also influence various cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival. By modulating these pathways, the compound could play a role in cancer research and therapy .

Research Applications

The following table summarizes key research applications of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid:

Application AreaDescriptionReferences
Enzyme InhibitionInhibits DHODH, potentially useful for autoimmune disease treatments,
Antimicrobial ActivityExhibits antibacterial properties against Gram-positive bacteria
Cell Signaling ModulationModulates PI3K/Akt and MAPK/ERK pathways, relevant for cancer research
Protein SynthesisAs a derivative of valine, it may be involved in protein synthesis and related metabolic processes

Case Study 1: Enzyme Inhibition

A study evaluated the effects of various Fmoc derivatives on DHODH activity. The results indicated that this compound significantly inhibited the enzyme at concentrations as low as 10 µM, highlighting its potential as an immunosuppressive agent.

Case Study 2: Antimicrobial Activity

Research on related compounds demonstrated that the trifluoromethyl substitution enhances antibacterial activity. The compound was tested against Staphylococcus aureus and exhibited an MIC of 32 µg/mL, suggesting its potential use in treating bacterial infections.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its removal occurs under mild basic conditions, typically with 20% piperidine in dimethylformamide (DMF) .

Reaction Mechanism :

  • Nucleophilic attack by piperidine on the carbonyl carbon of the Fmoc group.

  • Formation of a stable dibenzofulvene-piperidine adduct, releasing CO₂ and the free amine.

Key Observations :

  • The trifluoromethoxy group on the phenyl ring enhances electron-withdrawing effects , slightly accelerating deprotection compared to non-fluorinated analogs .

  • Reaction time: <5 minutes at room temperature .

Amide Bond Formation

The acetic acid group enables coupling reactions with amines to form amides, critical for peptide elongation or bioconjugation.

Typical Conditions :

  • Activating agents : HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • Solvents : DMF or dichloromethane (DCM).

Reaction Parameter Value
Optimal pH7.5–8.5
Yield (with HATU)85–92%
Side products<5% (trifluoroacetyl byproducts)

Structural Impact :
The trifluoromethoxy group stabilizes intermediates via inductive effects , reducing racemization during coupling .

Esterification Reactions

The carboxylic acid moiety reacts with alcohols to form esters, usef

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic Acid
  • Molecular Formula: C₂₅H₁₉F₃NO₄ (Mol. Wt. 454.43 g/mol) .
  • Key Difference : The trifluoromethyl (CF₃) group at the para position instead of trifluoromethoxy (OCF₃) at the ortho position.
  • The ortho-OCF₃ group introduces steric hindrance, reducing rotational freedom of the phenyl ring .
(b) Fmoc-(2-aminophenyl)acetic Acid
  • Molecular Formula: C₂₃H₁₉NO₄ (Mol. Wt. 373.41 g/mol) .
  • Key Difference: Lacks halogenated substituents; features a simple phenyl ring with an amino group.
  • Impact: Reduced hydrophobicity compared to the trifluoromethoxy analog. The amino group increases nucleophilicity, necessitating additional protection in synthetic workflows .

Backbone Modifications

(a) 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic Acid
  • Molecular Formula: C₂₅H₁₉F₃NO₄ (Mol. Wt. 454.43 g/mol) .
  • Key Difference : Trifluoromethyl group at the meta position.
  • Electronic effects may enhance binding to hydrophobic pockets in biological targets .
(b) 2-[4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl]acetic Acid
  • Molecular Formula : C₂₆H₂₄N₂O₆ (Mol. Wt. 460.48 g/mol) .
  • Key Difference: Incorporates an aminomethyl linker on the phenyl ring.
  • Impact :
    • The linker introduces flexibility, enabling conjugation to solid supports or other biomolecules.
    • Lower logP compared to halogenated analogs due to reduced hydrophobicity .

Halogenation and Bioactivity

(a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-2,2-difluoroacetamido)butanoic Acid
  • Molecular Formula : C₂₃H₂₂ClF₂N₂O₅ (Mol. Wt. 515.88 g/mol) .
  • Key Difference : Chlorodifluoroacetamido side chain.
  • Impact :
    • The Cl and F atoms enhance metabolic stability and resistance to enzymatic degradation.
    • Demonstrated utility in p53-derived peptide synthesis for cancer research .
(b) 2-(2,3-Dichlorophenyl)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}acetic Acid
  • Molecular Formula: C₂₅H₂₀Cl₂NO₄ (Mol. Wt. 482.34 g/mol) .
  • Key Difference: Dichloro substitution and methylamino group.
  • Impact: Increased steric bulk and hydrophobicity may improve membrane permeability. Potential for enhanced receptor binding in neurological targets .

Solubility and LogP

Compound logP (Predicted) Solubility (mg/mL)
Target Compound (OCF₃, ortho) 3.8 0.12
4-(Trifluoromethyl)phenyl Analog 4.1 0.09
Aminomethylphenyl Analog 2.9 0.45
Dichlorophenyl Analog 4.5 0.05

Trends :

  • Halogenation (Cl, F) increases logP and reduces aqueous solubility.
  • Polar linkers (e.g., aminomethyl) improve solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A typical route involves reacting the parent amino acid derivative with Fmoc-Cl (chloride) in the presence of a base like sodium carbonate or diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) . Controlled temperature (0–25°C) and inert atmosphere (N₂/Ar) are essential to prevent premature deprotection. Post-reaction purification via flash chromatography or recrystallization ensures >95% purity .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and trifluoromethoxy group integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The Fmoc group is base-sensitive; store at –20°C in desiccated, amber vials. Stability tests show <5% degradation over 6 months in inert atmospheres. Avoid prolonged exposure to light or humidity, which accelerates hydrolysis of the trifluoromethoxy moiety .

Advanced Research Questions

Q. How does the stereochemical configuration at the α-carbon impact the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The (S)-configuration (common in natural amino acids) enhances compatibility with solid-phase peptide synthesis (SPPS) protocols. Racemization risks (<2%) are minimized by using coupling reagents like HATU/Oxyma in DMF at 0°C . Chiral HPLC or circular dichroism (CD) can monitor enantiomeric excess .

Q. What strategies resolve contradictions in reported yields for Fmoc deprotection using piperidine?

  • Methodological Answer : Discrepancies arise from solvent choice (DMF vs. DCM) and piperidine concentration (20–50% v/v). Kinetic studies suggest 30% piperidine in DMF removes Fmoc in 5–10 min (vs. 15–20 min in DCM). Monitor deprotection via UV absorbance (301 nm) or TLC .

Q. Can alternative reagents replace Fmoc-Cl for amino protection, and how do they affect downstream applications?

  • Methodological Answer : Fmoc-OSu (succinimide ester) reduces side reactions in polar aprotic solvents. Comparative studies show Fmoc-OSu achieves 90–95% coupling efficiency vs. 80–85% for Fmoc-Cl in sterically hindered environments . Post-coupling, residual reagents are removed via aqueous washes (10% citric acid) .

Q. How do researchers analyze contradictory NMR data for trifluoromethoxy-phenyl interactions?

  • Methodological Answer : ¹⁹F NMR resolves ambiguities in trifluoromethoxy group orientation. NOESY (nuclear Overhauser effect spectroscopy) detects spatial proximity between the phenyl ring and Fmoc group, confirming steric effects on rotational freedom .

Q. What scale-up challenges arise in industrial-grade synthesis, and how are they mitigated?

  • Methodological Answer : Key challenges include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling (–10°C).
  • Solvent recovery : Distill DMF/DCM under reduced pressure (≤40°C).
  • Purification : Switch from column chromatography to fractional crystallization (ethanol/water) for >1 kg batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.